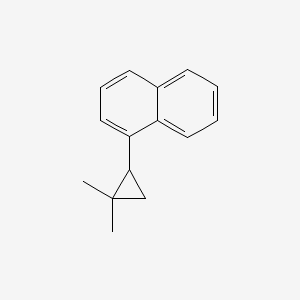
Naphthalene, 1-(2,2-dimethylcyclopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-(2,2-dimethylcyclopropyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 2,2-dimethylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2,2-dimethylcyclopropyl)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropylating agent under controlled conditions. For example, the reaction can be carried out using a cyclopropyl halide in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-(2,2-dimethylcyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted at different positions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfuric acid for sulfonation or aluminum chloride for Friedel-Crafts acylation are employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes depending on the specific reaction conditions
Applications De Recherche Scientifique
Naphthalene, 1-(2,2-dimethylcyclopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Naphthalene, 1-(2,2-dimethylcyclopropyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound, simpler in structure without the cyclopropyl group.
1,2-Dimethylnaphthalene: Another derivative with methyl groups instead of the cyclopropyl group.
Anthracene: A similar polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
Naphthalene, 1-(2,2-dimethylcyclopropyl)- is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
40237-66-9 |
|---|---|
Formule moléculaire |
C15H16 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-(2,2-dimethylcyclopropyl)naphthalene |
InChI |
InChI=1S/C15H16/c1-15(2)10-14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3 |
Clé InChI |
UTMOTEVUUAUTKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1C2=CC=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


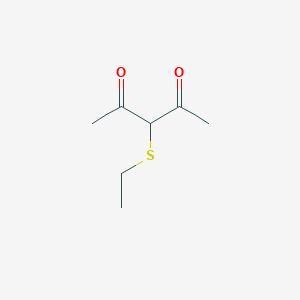
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
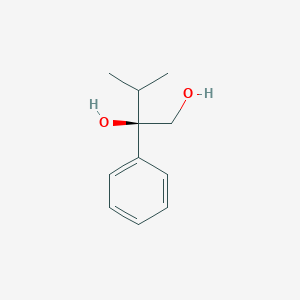
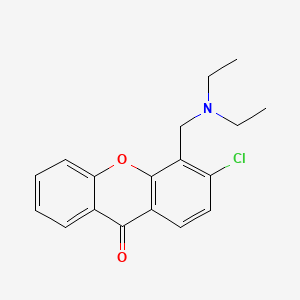
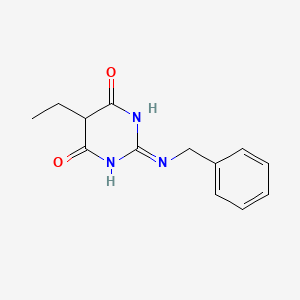

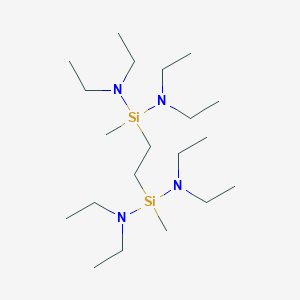
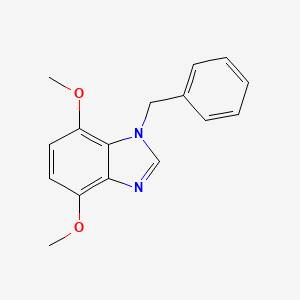
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)


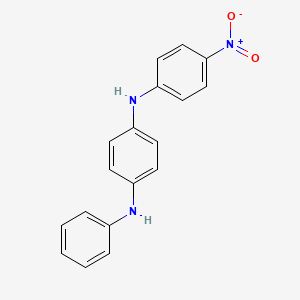
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
